
2-Ethyl-3-methylpentanoic acid
Overview
Description
2-Ethyl-3-methylpentanoic acid (CAS RN: 22414-77-3; EC: 244-975-2) is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂ and a molar mass of 144.214 g/mol . Its structure features a pentanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the third carbon. The compound is characterized by two stereocenters (though none are defined in its standard form) and is registered under ChemSpider ID 81960 . As a medium-chain fatty acid derivative, it exhibits typical carboxylic acid reactivity, including participation in esterification, salt formation, and hydrogen bonding.
Preparation Methods
Preparation via Oxidation of 2-Ethyl-3-methylpentanal (Non-Catalytic Oxidation)
One of the most notable and industrially relevant methods for preparing 2-ethyl-3-methylpentanoic acid involves the controlled oxidation of 2-ethyl-3-methylpentanal using an oxygen-containing gas in an aqueous dispersion, without the use of a catalyst.
Process Description
- Starting Material: 2-Ethyl-3-methylpentanal, which can itself be prepared by hydrogenation of 2-ethyl-3-methyl-4-pentanal using Raney nickel catalyst.
- Oxidation Conditions: The aldehyde is dispersed in 2 to 4 parts water and treated non-catalytically with oxygen or air.
- Temperature: Between -20°C and 60°C, with preferred operation at 1°C to 60°C.
- Pressure: 0 to 500 psi oxygen pressure.
- Reaction Time: Approximately 2.5 hours under typical conditions.
- Workup: The product acid is extracted by dissolving in aqueous caustic solution, followed by acidification (e.g., with sulfuric acid) and washing.
Advantages
- The reaction proceeds rapidly and selectively without a catalyst, minimizing degradation and side products.
- The process is inexpensive and scalable.
- Yields are high; for example, an 80% yield was reported under mild conditions (17-20°C, 30 psi oxygen).
Example Data from Patent US3415877A
Parameter | Condition | Outcome |
---|---|---|
Aldehyde Amount | 32 g | |
Water Volume | 64 mL | |
Temperature | 17-20°C | |
Oxygen Pressure | 30 psi | |
Reaction Time | 2.5 hours | |
Yield | 29.3 g (80%) | High yield |
This method is notable for its simplicity and minimal side reactions compared to classical malonic ester or other condensation routes, which often produce undesirable by-products.
Preparation via Hell-Volhard-Zelinsky Reaction (Alpha-Bromination Route)
Another established synthetic approach involves the alpha-bromination of carboxylic acids using the Hell-Volhard-Zelinsky reaction, commonly applied to prepare alpha-substituted carboxylic acids like this compound.
Reaction Steps
- Conversion to Acyl Bromide: The starting carboxylic acid is treated with phosphorus tribromide (PBr3) to form the corresponding acyl bromide.
- Enolization and Bromination: The acyl bromide undergoes keto-enol tautomerism, allowing bromination at the alpha position by bromine (Br2).
- Hydrolysis: The alpha-bromo acyl bromide is hydrolyzed to yield the alpha-bromo carboxylic acid.
- Further Functionalization: The alpha-bromo acid can be modified to obtain the target this compound.
Considerations
- This method is classical and widely used for alpha-substitution but may require careful control of reaction conditions to avoid over-bromination or side reactions.
- Industrial production may adapt this route with continuous flow reactors to enhance safety and efficiency.
- Purification typically involves liquid-liquid extraction and recrystallization to isolate the pure acid.
Preparation via Olefin Carbonylation (Indirect Synthesis through Olefin Precursors)
Though more commonly applied to related neoacids such as 2-ethyl-2-methylbutanoic acid, olefin carbonylation methods provide insight into advanced synthetic routes for branched carboxylic acids.
Process Overview
- Olefin Precursors: 3-methyl-2-pentene and 2-ethyl-1-butene are produced via ethylene trimerization or co-dimerization using titanium or zirconium-based catalysts.
- Purification: Etherification and decomposition steps are employed to isolate 3-methyl-2-pentene free from other C6 olefins.
- Carbonylation Reaction: The purified olefin is reacted with carbon monoxide and water in the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or boron trifluoride dihydrate) at 25–100°C and 1000–3000 psi.
- Product Formation: The acid is formed by quenching the reaction mixture with water.
Notes
- Although this method is described for 2-ethyl-2-methylbutanoic acid, similar principles may apply to related branched acids.
- The use of strong acids and high-pressure carbon monoxide requires specialized equipment and safety measures.
- This method offers high selectivity and yield when olefin purity is maintained.
Comparative Summary of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Non-catalytic Oxidation of Aldehyde | Aqueous dispersion, oxygen gas, mild temp | High yield, minimal side products | Requires aldehyde precursor |
Hell-Volhard-Zelinsky Alpha-Bromination | PBr3 and Br2 mediated alpha-bromination | Classical, well-understood | Multiple steps, potential over-bromination |
Olefin Carbonylation | Carbon monoxide, strong acid catalyst | High selectivity, scalable | High pressure, corrosive reagents |
Analytical and Purification Techniques
- Purification: Typically involves aqueous caustic extraction, acidification, recrystallization, and chromatographic techniques to ensure high purity.
- Characterization: NMR (1H and 13C), IR spectroscopy, and GC-MS are used to confirm structure and purity.
- Yield Optimization: Reaction temperature, oxygen pressure, and solvent ratios are critical parameters influencing yield and by-product formation.
Chemical Reactions Analysis
Types of Reactions:
2-Ethyl-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alpha position of the carboxylic acid can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alpha-halo carboxylic acids.
Scientific Research Applications
Chemical Applications
Organic Synthesis
2-Ethyl-3-methylpentanoic acid serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation and reduction processes. The compound's unique branching pattern influences its reactivity, making it suitable for specific synthetic pathways that other similar compounds may not effectively facilitate .
Comparison with Similar Compounds
The following table summarizes the properties of this compound compared to similar compounds:
Compound | Boiling Point (°C) | Solubility in Water | Reactivity |
---|---|---|---|
This compound | 174-176 | Moderate | Moderate |
2-Methylpentanoic acid | 164-166 | High | High |
3-Methylpentanoic acid | 162-164 | Moderate | Moderate |
2-Ethylbutanoic acid | 160-162 | Low | Low |
This table illustrates how the unique structure of this compound contributes to its distinct chemical behavior compared to its analogs.
Biological Applications
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes and proteins, modulating their activities. These interactions can influence various biochemical pathways, making the compound a subject of interest in metabolic studies and enzyme kinetics .
Biomarker Potential
The compound has been studied as a potential biomarker for certain metabolic disorders. For instance, elevated levels of related metabolites have been observed in conditions like isoleucine metabolism defects, suggesting that monitoring these levels could aid in diagnosing metabolic dysfunctions .
Medical Applications
Therapeutic Research
Ongoing research is exploring the therapeutic potential of this compound as a drug intermediate. Its role in synthesizing pharmaceuticals with minimal side products is particularly noteworthy. The compound's ability to participate in hydrogen bonding and ionic interactions enhances its utility in drug design .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is employed in producing specialty chemicals. Its properties make it suitable for use as a reagent in various chemical processes, contributing to the manufacturing of products ranging from plastics to pharmaceuticals .
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the efficient synthesis of a pharmaceutical compound using this compound as a precursor. The reaction conditions were optimized to minimize side products, highlighting the compound's utility in pharmaceutical chemistry .
Case Study 2: Metabolic Pathway Analysis
In metabolic studies involving rats exposed to neurotoxins, elevated levels of metabolites related to this compound were observed. This finding suggests potential applications in understanding toxicological effects and metabolic pathways associated with environmental exposures .
Mechanism of Action
The mechanism of action of 2-ethyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
The structural and functional analogs of 2-ethyl-3-methylpentanoic acid include branched carboxylic acids with varying chain lengths, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Key Properties of this compound and Structural Analogs
*Estimated based on structural analogs.
Key Findings
Chain Length and Branching Effects: Longer chains (e.g., C₈ vs. C₅) increase hydrophobicity and boiling points. For example, 2-ethyl-3,3-dimethylpentanoic acid (C₉) has a boiling point of 243.3°C, significantly higher than shorter analogs like 3-methylbutanoic acid (176–178°C) . Branching at adjacent carbons (e.g., this compound) reduces crystallinity compared to linear isomers like 2-ethylbutanoic acid, enhancing solubility in nonpolar solvents.
Acidity Trends :
- All listed compounds exhibit pKa values between 4.5–5.0 , typical for carboxylic acids. Electron-withdrawing substituents slightly lower pKa, but positional effects (e.g., ethyl vs. methyl) are minimal.
Synthesis Pathways: Branched analogs like 2-ethyl-2-methylbutanoic acid are synthesized via Koch carbonylation, involving olefins (e.g., methylpentene) and carbon monoxide under acidic conditions . Similar methods may apply to this compound.
For example, ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (a structurally complex ester) mandates protective gear during handling .
Biological Activity
2-Ethyl-3-methylpentanoic acid (C8H16O2), a branched-chain carboxylic acid, has garnered attention for its potential biological activities and interactions with various biological systems. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a pentanoic acid backbone. Understanding its biological activity is crucial for exploring its applications in medicine, biochemistry, and industrial processes.
- Molecular Formula : C8H16O2
- Molecular Weight : 144.21 g/mol
- IUPAC Name : this compound
- CAS Number : 22414-77-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. As a carboxylic acid, it can form hydrogen bonds and ionic interactions, modulating enzyme activity and influencing various biochemical pathways. The exact mechanisms depend on the context of its use, including its role as a substrate or inhibitor in metabolic pathways.
Enzyme Interactions
Research indicates that this compound can influence enzyme activities related to fatty acid metabolism. For example, studies have shown that it may act as an inhibitor of certain acyl-CoA dehydrogenases, affecting the metabolism of branched-chain amino acids (BCAAs) and potentially leading to the accumulation of metabolites such as 2-ethylhydracrylic acid (2-EHA) in urine under specific conditions .
Case Studies
- Metabolic Disorders : In subjects with impaired L(+)-isoleucine metabolism, increased levels of 2-EHA were observed, suggesting a link between this compound and metabolic disorders like ethylmalonic aciduria. The presence of 2-EHA may serve as a biomarker for diagnosing such conditions .
- Toxicology : Exposure to industrial solvents has been shown to elevate urinary levels of 2-EHA, indicating that this compound could be a marker for solvent-induced metabolic perturbations. In animal models, such as rats treated with MPTP (a neurotoxin), elevated levels of 2-EHA were also noted, suggesting potential neurotoxic effects linked to its metabolism .
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C8H16O2 | Branched-chain carboxylic acid with specific enzyme interactions |
2-Methylpentanoic acid | C6H12O2 | Less branched; different metabolic pathway interactions |
3-Methylpentanoic acid | C6H12O2 | Similar structure but distinct biological activities |
Applications in Research and Industry
The compound's unique properties make it valuable in various fields:
- Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Pharmaceuticals : Investigated for potential therapeutic applications due to its interaction with metabolic pathways.
- Industrial Chemistry : Employed in the production of specialty chemicals and as a reagent in various processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-3-methylpentanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of branched carboxylic acids like this compound typically involves multi-step protocols. For example, acylation or alkylation of precursor ketones followed by oxidation (e.g., Jones oxidation) can yield the target compound. Key factors include:
- Catalyst selection : Use of palladium catalysts for hydrogenation steps to reduce intermediates (e.g., unsaturated esters) .
- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction homogeneity, while acidic conditions (e.g., acetic acid) stabilize intermediates .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like ester hydrolysis .
Validate purity via GC-MS or HPLC, comparing retention times to standards .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : - and -NMR to identify methyl/ethyl group splitting patterns. For example, the ethyl group’s triplet (δ ~1.2 ppm) and methyl branching (δ ~0.9 ppm) confirm substitution patterns .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) validate functional groups .
- DFT calculations : Compare experimental NMR shifts with simulated spectra (e.g., using Gaussian) to resolve ambiguities in branching .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to separate the acid from non-polar byproducts. Adjust pH to protonate the carboxylic acid (pH < 2) for efficient extraction .
- Recrystallization : Dissolve crude product in hot hexane, then cool to –20°C to precipitate pure crystals .
- Chromatography : Flash chromatography with silica gel and a gradient of ethyl acetate/hexane (5–20%) resolves polar impurities .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in enzymatic or catalytic systems?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Compare retention times to racemic standards .
- Enzymatic assays : Test enantiomers as substrates for lipases (e.g., Candida antarctica lipase B) to assess stereoselective esterification rates .
- DFT modeling : Calculate energy barriers for diastereomeric transition states in catalytic cycles (e.g., Pd-catalyzed coupling) .
Q. What are the thermal and pH stability profiles of this compound under simulated physiological conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat samples from 25°C to 300°C (10°C/min) to determine decomposition thresholds .
- pH stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves .
- Kinetic analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life under varying conditions .
Q. How can conflicting data on the compound’s solubility and partition coefficients (LogP) be resolved?
- Methodological Answer :
- Standardized protocols : Replicate solubility tests in USP purified water at 25°C, using sonication for 30 minutes to ensure equilibrium .
- LogP determination : Compare shake-flask (octanol/water) and computational methods (e.g., XLogP3) to identify systematic errors .
- Meta-analysis : Aggregate published data (e.g., NIST Chemistry WebBook ) and apply statistical models (e.g., ANOVA) to assess reproducibility.
Q. What strategies mitigate interference from this compound in bioactivity assays (e.g., cytotoxicity or enzyme inhibition)?
- Methodological Answer :
- Negative controls : Include solvent-only (e.g., DMSO) and structurally analogous inactive compounds (e.g., 4-methylpentanoic acid ) to identify nonspecific effects.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to differentiate specific inhibition from cytotoxic thresholds .
- Metabolite profiling : Use LC-MS/MS to rule out interference from degradation products .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Replicate experiments : Synthesize the compound using literature protocols and compare results with claimed data .
- Cross-validate instrumentation : Calibrate NMR and melting point apparatuses with certified standards (e.g., NIST reference materials ).
- Purity assessment : Use elemental analysis (C, H, O) to confirm stoichiometry and detect trace impurities .
Properties
IUPAC Name |
2-ethyl-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNDLBVMQJUQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945070 | |
Record name | 2-Ethyl-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22414-77-3 | |
Record name | 2-Ethyl-3-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22414-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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